molecular formula C7H10BClFNO2 B113089 (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride CAS No. 850568-03-5

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride

Cat. No. B113089
CAS RN: 850568-03-5
M. Wt: 205.42 g/mol
InChI Key: URBGTEWFXWJWPS-UHFFFAOYSA-N
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Description

The compound "(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride" is closely related to the class of compounds known as aminophenyl boronic acids. These compounds have garnered significant interest due to their utility in the synthesis of biologically active compounds and their role as pharmaceutical agents. They are particularly noted for their use in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis . The presence of both an amino and a boronic acid group within the same molecule allows for a variety of chemical interactions and transformations, making these compounds versatile in synthetic chemistry.

Synthesis Analysis

The synthesis of related aminophenyl boronic acids typically involves multiple steps, including protection of the amine group, halogen-lithium exchange, addition of trimethyl borate, and acidic hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline resulted in a yield of 47% . This process reflects the complexity and challenges associated with the synthesis of such compounds, which often require careful control of reaction conditions and purification steps.

Molecular Structure Analysis

The molecular structure of m-aminophenyl boronic acid hydrochloride, a compound similar to "this compound," has been determined using single-crystal X-ray diffraction. The crystal structure reveals that each chloride ion is connected with four m-APBAH+ ions through hydrogen bonds, which include both Cl…H…N and Cl…H…O interactions. The coordination number for the chloride ion is four, and the arrangement of the molecules within the crystal cell is determined by these hydrogen bonding interactions .

Chemical Reactions Analysis

Aminophenyl boronic acids are known for their reactivity in various chemical reactions. They are widely used in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Additionally, these compounds can undergo Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and can act as protecting groups for diols. Their chemical reactivity is further exemplified by their role in the selective reduction of aldehydes and carboxylic acid activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminophenyl boronic acids are influenced by the presence of the amino and boronic acid groups. For instance, the pKa value of the boronic acid group can be relatively low, as seen in the 4-amino-3-fluorophenylboronic acid derivative, which has a pKa of 7.8 when acetylated. This property is particularly important for applications in glucose sensing materials, as it allows the compound to operate at the physiological pH of bodily fluids. The pendant amine group also facilitates attachment to polymers, which is useful in the construction of such sensing materials . The molecular structure, as determined by X-ray crystallography, provides insight into the arrangement of molecules and their potential interactions within a crystal lattice .

Scientific Research Applications

Synthesis and Crystal Structure

Boronic acid derivatives, including amino-fluorophenyl boronic acids, are integral in the synthesis of biologically active compounds and pharmaceutical agents. They are widely utilized in Suzuki cross-coupling reactions, asymmetric synthesis of amino acids, and as reagents in organic synthesis. The synthesis process often involves protecting the amine group, lithium-bromine exchange, and acidic hydrolysis, yielding compounds that can be used in constructing glucose sensing materials operating at physiological pH levels (Das et al., 2003).

Sensing Applications

Ortho-Aminomethylphenylboronic acids are crucial in designing sensors for carbohydrates and other compounds containing vicinal diols. Their structure enhances affinity towards diols at neutral pH, making them valuable in carbohydrate sensing using phenylboronic acids (Sun et al., 2019).

Fluorescence Quenching and Thermodynamics

Fluorophores based on boronic acid derivatives demonstrate interesting fluorescence quenching properties that are useful in developing sensors for physiological conditions. The interaction of boronic acids with saccharides can induce fluorescence revival, which is an empirical tool for predicting the functionality of boronic acid sensors (McGregor et al., 2011).

Organic Synthesis

Analytical Chemistry

The analysis of reactive pinacolboronate esters, which are widely used in Suzuki coupling reactions, presents unique challenges due to their hydrolysis to nonvolatile boronic acids. Developing methods for stabilizing and analyzing these compounds is crucial for purity assessment and quality control in synthesis processes (Zhong et al., 2012).

Food Industry Applications

Boronic acids have potential in food matrices, such as the specific reduction of fructose in fruit juices. Their ability to form esters with diol structures offers a novel approach to modifying sugar content and composition in food products, demonstrating the versatility of boronic acids beyond conventional chemical synthesis (Pietsch & Richter, 2016).

Mechanism of Action

Target of Action

The primary target of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . The reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres , providing access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as its stability, preparation methods, and the reaction conditions .

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . This has significant implications for the field of organic chemistry, particularly in the development of new drugs and materials .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may exhibit good efficacy and stability under a variety of environmental conditions.

properties

IUPAC Name

[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBGTEWFXWJWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382319
Record name [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850568-03-5
Record name [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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